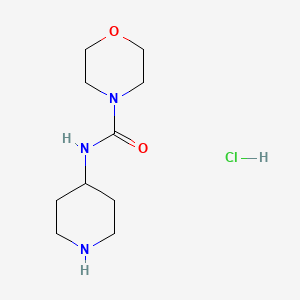

N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride

Description

N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride (CAS: 1233955-08-2; Molecular Formula: C₁₀H₁₉ClN₃O₂·HCl; Molecular Weight: 286.20) is a piperidine-morpholine hybrid compound characterized by a carboxamide linkage between the piperidin-4-yl and morpholine moieties. It is commonly utilized as a building block in medicinal chemistry and drug discovery due to its structural versatility . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for biochemical assays. The compound is commercially available from suppliers like CymitQuimica, with applications in synthesizing pharmacologically active molecules targeting neurological and infectious diseases .

Properties

IUPAC Name |

N-piperidin-4-ylmorpholine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O2.ClH/c14-10(13-5-7-15-8-6-13)12-9-1-3-11-4-2-9;/h9,11H,1-8H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXENSSIIOOQNBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233955-08-2 | |

| Record name | 4-Morpholinecarboxamide, N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reductive Amination Approach

A common route involves reductive amination of 4-(1-benzylpiperidin-4-yl) morpholine intermediates, as described in patents and research articles. This process typically involves:

- Reacting 1-benzyl-4-piperidone with morpholine in the presence of a suitable solvent such as ethanol or toluene.

- Using a metal catalyst like Raney nickel or palladium on carbon under hydrogen pressure (generally 10-40 kg/cm²) at temperatures around 50°C.

- The reaction proceeds via enamine formation followed by reduction, yielding 4-(piperidin-4-yl)morpholine.

Reaction Conditions & Catalysts

| Parameter | Details |

|---|---|

| Catalyst | Pd/C, Raney nickel, or Pd supported on alumina |

| Hydrogen Pressure | 10-40 kg/cm² |

| Temperature | 50-60°C |

| Solvent | Ethanol, toluene, or mixtures |

Notes:

- The reductive amination method ensures mild conditions and high selectivity.

- Use of specialized reducing agents like sodium cyanoborohydride (NaBH₃(CN)) can be employed for better control, as per research on reductive aminations.

Synthesis of the Amide Linkage

Formation of the Carboxamide Group

The key step involves coupling the piperidinyl-morpholine intermediate with a carboxylic acid derivative:

- Activation of the carboxylic acid (or its derivative) using coupling agents such as carbodiimides (e.g., EDC, DCC).

- The activated acid reacts with the amino group on the piperidinyl-morpholine to form the amide bond.

Reaction Conditions & Reagents

| Parameter | Details |

|---|---|

| Coupling Agents | EDC, DCC, or HATU |

| Solvent | DMF, DCM, or NMP |

| Base | DIPEA, TEA, or N-methylmorpholine |

| Temperature | Room temperature to 50°C |

Notes:

- The choice of coupling reagent influences yield and purity.

- The process is scalable for industrial synthesis.

Formation of Hydrochloride Salt

Post-amide formation, the free base is converted into the hydrochloride salt:

- Dissolving the free base in a suitable solvent such as ethanol or isopropanol.

- Adding hydrogen chloride gas or hydrochloric acid solution under controlled conditions.

- Crystallization of the hydrochloride salt from the reaction mixture.

- Patent CN105777615A emphasizes the importance of controlled pH and temperature during salt formation to obtain high-purity hydrochloride salts.

Summary of the Overall Preparation Method

| Step | Description | Key Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reductive amination of 1-benzyl-4-piperidone with morpholine | Hydrogenation over Pd/C at 50°C, 10-40 kg/cm² | >85% yield |

| 2 | Activation of carboxylic acid derivative | Use of EDC or DCC in DMF/DCM | High efficiency |

| 3 | Amide coupling | Room temp to 50°C, DIPEA or TEA | High purity |

| 4 | Salt formation | Acidification with HCl, crystallization | Purity >99% |

Notes on Process Optimization and Industrial Viability

- Catalyst Selection: Palladium on carbon is preferred for its high activity and ease of removal.

- Reaction Monitoring: TLC and HPLC are used for assessing completion.

- Purification: Recrystallization or distillation ensures high purity of intermediates and final product.

- Environmental Considerations: Use of greener solvents like ethanol and minimizing excess reagents.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity

Research indicates that N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride exhibits significant antidepressant properties. Studies have shown that it acts as a selective serotonin reuptake inhibitor (SSRI), which is beneficial in treating mood disorders. In vivo tests demonstrated its efficacy in reducing depressive behaviors in animal models, suggesting its potential as a therapeutic agent for depression .

1.2 Antinociceptive Effects

The compound has also been evaluated for its analgesic properties. In preclinical studies, it has shown promise in alleviating pain through modulation of the central nervous system pathways involved in pain perception. This effect is attributed to its action on opioid receptors, making it a candidate for pain management therapies .

1.3 Neurological Disorders

this compound has been investigated for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit neuroinflammation and oxidative stress is noteworthy, indicating potential applications in neuroprotection .

Biological Activities

2.1 Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, including kinases involved in cellular signaling pathways. Its role as a modulator of Janus kinase (JAK) pathways has been highlighted, which may have implications for autoimmune diseases and cancers where these pathways are dysregulated .

2.2 Antimicrobial Properties

Recent studies have explored the antimicrobial activity of this compound against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests its potential use in developing new antimicrobial agents .

Research Tool

3.1 Cell Culture Applications

In laboratory settings, this compound is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH stability in biological experiments. This application is crucial for experiments requiring precise pH control to ensure the viability of cell lines .

3.2 Molecular Probe

The compound serves as a molecular probe in pharmacological research to study receptor interactions and signaling pathways. Its structural properties allow for modifications that can enhance selectivity and potency towards specific biological targets, facilitating drug discovery processes .

Case Studies and Findings

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related piperidine-carboxamide derivatives is presented below, focusing on molecular properties, substituent effects, and applications.

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Isomerism :

- The positional isomer (R)-N-(Piperidin-3-yl)morpholine-4-carboxamide hydrochloride () shares the same molecular formula and weight as the target compound but differs in the piperidine substitution (3-yl vs. 4-yl). This variation may influence receptor binding in pharmacological contexts due to altered spatial orientation .

Substituent Effects on Solubility :

- The benzofuran-2-carboxamide derivative () exhibits lower solubility in polar solvents compared to the morpholine-containing target compound, likely due to the hydrophobic benzofuran ring .

- The pyridin-4-ylmethyl analog () has reduced molecular weight (255.74 vs. 286.20) and may offer improved membrane permeability in drug design .

Applications in Drug Discovery :

- The target compound’s morpholine moiety enhances hydrophilicity, making it advantageous for designing central nervous system (CNS) drugs requiring blood-brain barrier penetration .

- N,4-Dimethyl-4-piperidinecarboxamide hydrochloride () lacks the morpholine group but is used in synthesizing protease inhibitors, highlighting the role of carboxamide piperidines in diverse therapeutic areas .

Biological Activity

N-(Piperidin-4-yl)morpholine-4-carboxamide hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring and a morpholine moiety, which are known for their roles in enhancing biological activity. The hydrochloride salt form improves solubility, making it suitable for various pharmacological applications.

Structural Formula

The structural formula can be represented as follows:

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds related to morpholine derivatives. For instance, modifications in the morpholine structure have been shown to affect the activity against Plasmodium falciparum, the causative agent of malaria. A related study indicated that certain morpholine derivatives displayed moderate potency with an EC50 value of 120 nM against P. falciparum .

Table 1: Antiparasitic Activity of Morpholine Derivatives

| Compound | EC50 (nM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 120 | Inhibition of translation elongation factor 2 |

| Compound 2 | 1 | Antigametocytocidal activity |

| Compound 3 | 6 | Block transmission in mosquito midgut |

CNS Activity

The compound's potential as a modulator of neurotransmitter receptors has also been investigated. For example, piperidine derivatives have shown efficacy in modulating GABA receptors, which are crucial for neurological functions. Studies indicate that compounds with similar structures can significantly enhance GABAergic activity, suggesting a potential role in treating anxiety or seizure disorders .

Anticancer Activity

Research has demonstrated that derivatives containing piperidine and morpholine can exhibit anticancer properties. For instance, certain compounds showed moderate cytotoxicity against ovarian cancer cell lines while maintaining low toxicity towards non-cancerous cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|---|

| Compound A | Ovarian Cancer | 10 | Moderate |

| Compound B | Breast Cancer | 15 | Low |

| Compound C | Cardiac Cells | >50 | None |

Case Study 1: Antimalarial Efficacy

In a preclinical study, a derivative of N-(Piperidin-4-yl)morpholine was evaluated for its effectiveness against malaria in mouse models. The results indicated an ED90 value below 1 mg/kg when administered orally over four days, showing promising oral efficacy compared to existing treatments .

Case Study 2: GABA Receptor Modulation

A series of experiments assessed the modulation of GABA receptors by piperidine derivatives. The findings revealed that certain modifications enhanced receptor activity significantly, indicating potential therapeutic applications in neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.